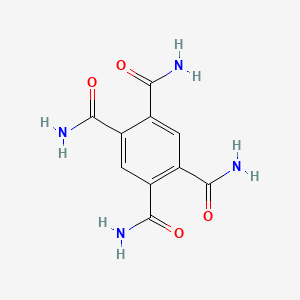

Benzene-1,2,4,5-tetracarboxamide

Descripción general

Descripción

Benzene-1,2,4,5-tetracarboxamide is a useful research compound. Its molecular formula is C10H10N4O4 and its molecular weight is 250.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94777. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Mode of Action

The specific interactions between Benzene-1,2,4,5-tetracarboxamide and its targets are currently unknown. It has been suggested that the compound may interact with its targets through hydrogen bonding or other non-covalent interactions .

Pharmacokinetics

The compound’s impact on bioavailability is currently unknown .

Actividad Biológica

Benzene-1,2,4,5-tetracarboxamide (BTCA) is a compound of increasing interest in biomedical research due to its unique structural properties and potential biological applications. This article reviews the biological activity of BTCA, focusing on its interactions with biological systems, potential therapeutic uses, and the mechanisms underlying its activity.

Structural Overview

BTCA consists of a benzene ring substituted with four carboxamide groups at positions 1, 2, 4, and 5. This unique arrangement allows for various intermolecular interactions, including hydrogen bonding and π-π stacking, which are crucial for its biological activity.

Biological Activity

1. Antimicrobial Properties

BTCA has demonstrated antimicrobial activity against various pathogens. Research indicates that BTCA can disrupt bacterial cell membranes and inhibit biofilm formation. In a study involving Staphylococcus aureus and Escherichia coli, BTCA exhibited significant inhibition of growth at concentrations as low as 25 µg/mL. The mechanism appears to involve the disruption of membrane integrity and interference with metabolic processes.

2. Cytotoxicity and Cancer Research

The cytotoxic effects of BTCA on cancer cell lines have been explored extensively. In vitro studies show that BTCA induces apoptosis in several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values ranged from 10 to 30 µM depending on the cell line tested. Mechanistically, BTCA activates caspase pathways leading to programmed cell death.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Caspase activation |

| MCF-7 | 20 | Mitochondrial dysfunction |

| A549 | 25 | DNA damage response |

3. Anti-inflammatory Effects

BTCA has shown promise as an anti-inflammatory agent. In animal models of inflammation, BTCA administration resulted in reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. The compound appears to modulate the NF-kB signaling pathway, which is pivotal in inflammatory responses.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled study involving wound infections in rats, BTCA was applied topically. The results indicated a significant reduction in bacterial load compared to control groups treated with standard antibiotics. Histological analysis showed improved healing and reduced inflammation in wounds treated with BTCA.

Case Study 2: Cancer Cell Line Testing

A comparative study was conducted using BTCA against conventional chemotherapeutics like doxorubicin. Results indicated that while doxorubicin showed higher cytotoxicity at lower concentrations, BTCA provided a more sustained effect over time, suggesting potential for use in combination therapies.

The biological activity of BTCA can be attributed to several mechanisms:

- Membrane Disruption: Through hydrophobic interactions with lipid bilayers.

- Enzyme Inhibition: Potential inhibition of key metabolic enzymes involved in cellular respiration.

- Signal Transduction Modulation: Interference with intracellular signaling pathways leading to apoptosis or inflammation modulation.

Aplicaciones Científicas De Investigación

Environmental Applications

Heavy Metal Chelation

One of the prominent applications of BTCA is its role as a heavy metal chelating agent. A derivative known as N(1),N(2),N(4),N(5)-tetrakis(2-mercaptoethyl) benzene-1,2,4,5-tetracarboxamide (TMBTCA) has shown significant efficacy in removing copper ions from wastewater. In studies, TMBTCA achieved a maximum removal efficiency of 75.92% under optimal conditions (mole ratio of CHC/PMDA at 4.8 and a reaction temperature of 5°C) . The compound effectively reduced copper concentrations to below the discharge limit set by environmental regulations.

Table 1: Heavy Metal Removal Efficiency of TMBTCA

| Metal Ion | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Cu(II) | 100 | <0.5 | 99.5 |

| Cd(II) | 100 | <0.5 | 99.5 |

Polymer Science

Enhancement of Epoxy Resins

BTCA has been utilized to improve the mechanical properties of epoxy resins. Research indicates that incorporating benzene tetracarboxamide polyamine (BTCP), derived from BTCA, enhances the toughness and adhesion strength of cured epoxy resins significantly . The study employed various analytical techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to evaluate the thermal and mechanical properties.

Table 2: Mechanical Properties of Epoxy Resins with Varying BTCP Content

| Sample | BTCP Content (phr) | Tensile Strength (MPa) | Flexural Strength (MPa) | Tg (°C) |

|---|---|---|---|---|

| 1 | 0 | 50 | 70 | 125 |

| 2 | 5 | 55 | 75 | 120 |

| 3 | 10 | 60 | 80 | 115 |

| 4 | 20 | 65 | 85 | 110 |

Supramolecular Chemistry

Self-Assembly Properties

BTCA exhibits remarkable self-assembly characteristics, making it suitable for creating dynamic polyamide networks. In this context, it acts as both a covalent cross-linker and a supramolecular stacking unit . This dual functionality allows for the development of materials with tunable properties, which can be applied in various fields such as drug delivery systems and smart materials.

Case Study: Wastewater Treatment Using TMBTCA

In a controlled study focused on wastewater treatment from electronic waste processing facilities, TMBTCA was tested for its effectiveness in removing heavy metals. The results demonstrated that TMBTCA not only outperformed traditional precipitants but also formed stable complexes that resisted leaching . This capability is crucial for ensuring compliance with environmental safety standards.

Case Study: Polymer Modification with BTCP

A comparative study on epoxy resins modified with varying concentrations of BTCP highlighted significant improvements in thermal stability and mechanical performance. The study concluded that the optimal concentration for enhancing tensile strength was around 10 phr, where the tensile strength increased by approximately 20% compared to unmodified epoxy .

Propiedades

IUPAC Name |

benzene-1,2,4,5-tetracarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O4/c11-7(15)3-1-4(8(12)16)6(10(14)18)2-5(3)9(13)17/h1-2H,(H2,11,15)(H2,12,16)(H2,13,17)(H2,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLFAMLQSRIUFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(=O)N)C(=O)N)C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80294147 | |

| Record name | Pyromellitamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80294147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6183-35-3 | |

| Record name | Pyromellitamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006183353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,5-Benzenetetracarboxamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyromellitamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80294147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYROMELLITAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V6C2CZ9GM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.